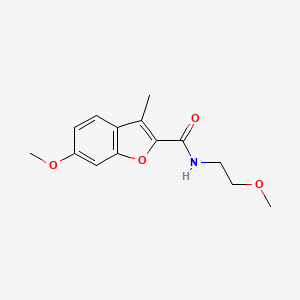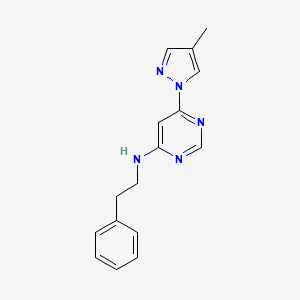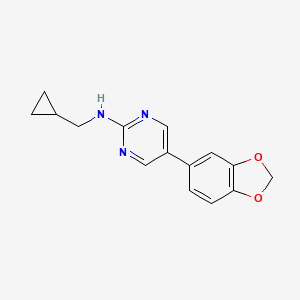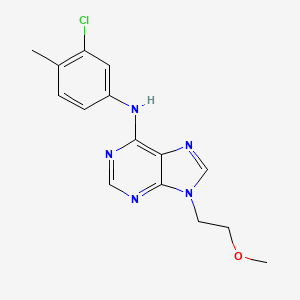
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide, commonly referred to as 6-MEM, is a synthetic organic compound with a wide range of applications in the scientific research field. 6-MEM is an important molecule that can be used as a starting material for the synthesis of other compounds, and it has been used in various studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Aplicaciones Científicas De Investigación
6-MEM has been used in a variety of scientific research applications, including drug discovery, drug metabolism studies, and biochemistry studies. It has been used as a starting material for the synthesis of various compounds, and it has been used in studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Mecanismo De Acción
6-MEM is believed to interact with the enzyme monoamine oxidase (MAO) in the brain, leading to the inhibition of MAO activity. This inhibition of MAO activity can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 6-MEM can have a variety of biochemical and physiological effects. It has been shown to have an antidepressant effect, and it has been shown to reduce the symptoms of anxiety and depression. It has also been shown to have an anti-inflammatory effect, and it has been shown to reduce the levels of inflammatory markers in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-MEM in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive starting material for the synthesis of other compounds. However, it is not a very stable compound, and it can be easily degraded in the presence of light and oxygen. Furthermore, the synthesis of 6-MEM is not always straightforward, and it can be difficult to obtain high yields in laboratory experiments.
Direcciones Futuras
The potential future directions for the use of 6-MEM in scientific research are numerous. One potential direction is the use of 6-MEM as a starting material for the synthesis of other compounds. Another potential direction is the use of 6-MEM in drug discovery, as it has been shown to have a variety of biochemical and physiological effects. Finally, 6-MEM could be used in further studies to investigate the mechanism of action and biochemical and physiological effects of the compound.
Métodos De Síntesis
6-MEM can be synthesized by reacting an aqueous solution of 2-methoxyethylbenzene with aqueous ammonia and a catalytic amount of hydrochloric acid, followed by the addition of methoxylamine hydrochloride. The reaction is carried out at room temperature, and the product is then purified by recrystallization and column chromatography.
Propiedades
IUPAC Name |
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-11-5-4-10(18-3)8-12(11)19-13(9)14(16)15-6-7-17-2/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKITYXUBOEOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)

![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)
![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443574.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443582.png)

![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)